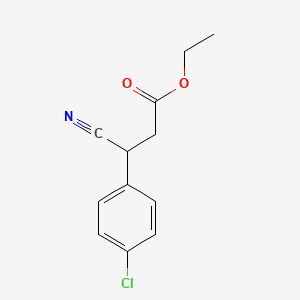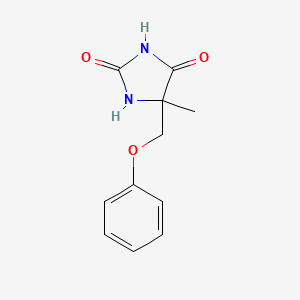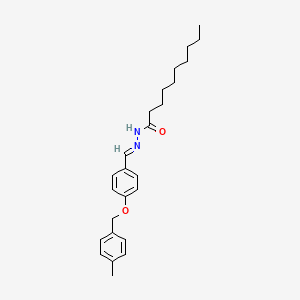
(E)-2-(1H-Benzoimidazol-2-yl)-3-(4-hydroxy-3-methoxy-phenyl)-acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-BENZIMIDAZOL-2-YL)-3-(4-HYDROXY-3-METHOXYPHENYL)ACRYLONITRILE is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-BENZIMIDAZOL-2-YL)-3-(4-HYDROXY-3-METHOXYPHENYL)ACRYLONITRILE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Acrylonitrile Addition: The acrylonitrile moiety can be introduced through a Michael addition reaction, where the benzimidazole derivative reacts with acrylonitrile in the presence of a base.
Hydroxy and Methoxy Substitution: The hydroxy and methoxy groups on the phenyl ring can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: Potential use in the development of anticancer agents due to its ability to interact with biological targets.
Industry
Pharmaceuticals: Potential use in drug development for various therapeutic applications.
Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.
Mecanismo De Acción
The mechanism of action of 2-(1H-BENZIMIDAZOL-2-YL)-3-(4-HYDROXY-3-METHOXYPHENYL)ACRYLONITRILE would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition of biological processes or induction of cell death.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-BENZIMIDAZOL-2-YL)ACRYLONITRILE: Lacks the hydroxy and methoxy groups.
3-(4-HYDROXY-3-METHOXYPHENYL)ACRYLONITRILE: Lacks the benzimidazole core.
Uniqueness
The presence of both the benzimidazole core and the hydroxy and methoxy substituted phenyl ring in 2-(1H-BENZIMIDAZOL-2-YL)-3-(4-HYDROXY-3-METHOXYPHENYL)ACRYLONITRILE makes it unique
Propiedades
Fórmula molecular |
C17H13N3O2 |
|---|---|
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H13N3O2/c1-22-16-9-11(6-7-15(16)21)8-12(10-18)17-19-13-4-2-3-5-14(13)20-17/h2-9,21H,1H3,(H,19,20)/b12-8+ |
Clave InChI |
UWPWIJWFEGZWME-XYOKQWHBSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)O |
Solubilidad |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006407.png)

![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12006416.png)



![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)

![Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate](/img/structure/B12006453.png)


![5-(2,4-dichlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006474.png)

![(2-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006479.png)
